molecular formula C19H23Cl2NO2 B4136739 [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride

[4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride

Cat. No. B4136739
M. Wt: 368.3 g/mol
InChI Key: BWPXSEIPPIMXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride, also known as AEBC-HCl, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AEBC-HCl is a derivative of benzylamine and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

[4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride acts as a reversible inhibitor of MAO-B. MAO-B is an enzyme that plays a role in the breakdown of dopamine, a neurotransmitter that is involved in movement and mood regulation. By inhibiting MAO-B, [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride increases the levels of dopamine in the brain, which can improve motor function and reduce symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
[4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride has been found to have interesting biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride has also been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

[4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride has several advantages for lab experiments. It is a selective inhibitor of MAO-B, which makes it a useful tool compound for studying the role of MAO-B in various physiological processes. [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride is also highly pure and can be synthesized in large quantities. However, there are some limitations to using [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride. It can be expensive to synthesize, and its effects on other enzymes and physiological processes are not well understood.

Future Directions

There are several future directions for research on [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride. One area of interest is the development of [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride derivatives with improved potency and selectivity for MAO-B. Another area of interest is the investigation of the effects of [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride on other physiological processes and enzymes. Additionally, the potential therapeutic applications of [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride for the treatment of Parkinson's disease and other neurodegenerative diseases warrant further investigation.
Conclusion:
In conclusion, [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been found to exhibit interesting biochemical and physiological effects, and has been used as a tool compound to study the role of benzylamine derivatives in various physiological processes. [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride acts as a selective inhibitor of MAO-B, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease. While there are some limitations to using [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride, there are several future directions for research on this compound that warrant further investigation.

Scientific Research Applications

[4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride has been found to have potential applications in scientific research. It has been used as a tool compound to study the role of benzylamine derivatives in various physiological processes. [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride has been found to exhibit selective inhibition of monoamine oxidase B (MAO-B) without affecting MAO-A activity. This makes [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2.ClH/c1-3-11-23-18-10-9-15(12-19(18)22-4-2)13-21-14-16-7-5-6-8-17(16)20;/h3,5-10,12,21H,1,4,11,13-14H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPXSEIPPIMXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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